molecular formula C9H13N5 B2861602 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine CAS No. 1006319-23-8

5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine

货号: B2861602
CAS 编号: 1006319-23-8
分子量: 191.238
InChI 键: ZDLQEXOAPSPSBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Pyrazole Chemistry in Medicinal Research

Pyrazole chemistry traces its origins to the late 19th century, with Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane. Early applications focused on antipyretic and analgesic agents, exemplified by phenazone (antipyrine), one of the first pyrazole-based drugs introduced in 1887. The discovery of the COX-2 inhibitor celecoxib in the 1990s marked a turning point, demonstrating pyrazole’s capacity for selective enzyme modulation. By the 2000s, pyrazole derivatives had expanded into antimicrobial, anticancer, and antiviral agents, driven by advances in regioselective substitution and heterocyclic fusion techniques.

Evolution of Bis-Pyrazole Compounds in Academic Literature

Bis-pyrazole systems emerged as a natural progression from monosubstituted analogs, with methylene-linked variants first reported in the 1980s. Early examples like 1,1'-methylenebis(3,5-dimethylpyrazole) demonstrated enhanced thermal stability compared to monomeric pyrazoles, suggesting utility in materials science. Medicinal applications gained traction in the 2010s, as evidenced by studies on bis-pyrazole carboxamides showing dual kinase inhibition. The structural flexibility imparted by the methylene spacer allows simultaneous engagement with multiple biological targets, a feature leveraged in recent antimicrobial and anti-inflammatory agents.

Aminopyrazoles as Privileged Scaffolds in Therapeutic Research

The 3-aminopyrazole moiety in 5-methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine aligns with documented structure-activity relationships. Primary amines at the C3 position enhance hydrogen-bonding capacity, as seen in CDPPB (a metabotropic glutamate receptor enhancer) and fezolamide (antidepressant). Comparative studies show 3-aminopyrazoles exhibit 2–5× greater binding affinity to kinase domains versus non-aminated analogs, attributed to interactions with ATP-binding pockets.

Table 1: Functional Advantages of 3-Aminopyrazole Substituents

Property Impact on Bioactivity Example Compounds
Hydrogen-bond donation Enhanced target engagement CDPPB, fezolamide
π-Stacking capacity Improved aromatic pocket interactions Erlotinib analogs
Tautomeric flexibility Adaptive binding modes COX-2 inhibitors

Research Significance of Methylene-Linked Bis-Pyrazole Systems

The methylene bridge (-CH2-) in this compound confers three strategic advantages:

  • Conformational restriction reduces entropy penalties during target binding
  • Electron-rich spacer enables charge-transfer interactions with hydrophobic enzyme pockets
  • Symmetry breaking through asymmetric substitution (4-methyl vs. 5-methyl groups) permits differential interactions with protein subdomains

Recent molecular dynamics simulations indicate methylene-linked bis-pyrazoles exhibit 30–40% higher residence times on kinase targets compared to ethylene-bridged analogs, suggesting improved therapeutic windows.

Current Academic Challenges and Research Opportunities

Key challenges in bis-pyrazole development include:

  • Regioselective synthesis : Achieving precise substitution patterns on both pyrazole rings remains nontrivial, with traditional Knorr-type reactions yielding <60% purity for asymmetric bis-pyrazoles
  • Solubility optimization : The hydrophobic nature of methylene-linked systems often necessitates prodrug strategies or nanoformulation
  • Target identification : Polypharmacology effects require advanced chemoproteomic mapping to deconvolute mechanism-of-action

Emerging opportunities include:

  • Photoaffinity labeling : Using azide-functionalized bis-pyrazoles for target identification in live cells
  • Machine learning : QSAR models trained on 2,800+ pyrazole derivatives predict >75% accuracy for novel bis-pyrazole bioactivity

属性

IUPAC Name

5-methyl-1-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-7-4-11-13(5-7)6-14-8(2)3-9(10)12-14/h3-5H,6H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLQEXOAPSPSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C=C(C=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, particularly in the development of antileishmanial and antimalarial agents. Medicine: Research is ongoing to explore its use in drug discovery, particularly for its potential therapeutic effects. Industry: The compound's versatility makes it valuable in material science for the development of new materials with specific properties.

作用机制

The exact mechanism of action of 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Purity References
5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine C₉H₁₃N₅ 191.24 1006319-23-8 Reference compound; dual pyrazole system 95%
5-Methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine C₁₂H₁₅N₃ 201.27 956729-21-8 Benzyl substituent replaces 4-methylpyrazole group 95%
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃N₃S 207.30 1499331-74-6 Thiophene ring replaces pyrazole moiety 95%
1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine C₈H₁₀ClN₅ 211.65 1006333-16-9 Chlorine substituent at position 4 of pyrazole 95%
5-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine C₁₀H₂₁N₃OSi 227.38 885327-97-9 Trimethylsilyl-ethoxy-methyl protecting group 95%

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • The chlorinated derivative (CAS 1006333-16-9) introduces a polar substituent, which may improve solubility in polar solvents compared to the methyl-substituted parent compound .
Commercial and Industrial Status
  • The target compound is listed as discontinued by suppliers like CymitQuimica, possibly due to niche applications or synthetic complexity .
  • In contrast, 5-Methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine remains available for high-throughput screening, indicating broader utility in drug discovery .

生物活性

5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 5-methyl-1H-pyrazole with various reagents under controlled conditions. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • In vitro Studies : Compounds with a similar pyrazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells. The IC50 values often fall within the low micromolar range, indicating potent activity .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Docking studies suggest that these compounds may interact with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • In vitro Assays : Some pyrazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines in cell cultures. This suggests a potential mechanism for treating inflammatory diseases .

Antimicrobial Activity

While not as extensively studied as its anticancer properties, preliminary evaluations indicate that certain pyrazole derivatives possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the synthesis and biological evaluation of pyrazole derivatives. Found significant antiproliferative effects on breast cancer cells with IC50 values ranging from 0.08 to 12.07 mM .
Study 2 Focused on the docking studies revealing interactions with tubulin that suggest mechanisms for anticancer activity through disruption of microtubule formation .
Study 3 Evaluated anti-inflammatory effects showing inhibition of TNF-alpha production in macrophages treated with pyrazole derivatives .

准备方法

Synthesis of 5-Methyl-1H-pyrazol-3-amine

Adapting methods from, this intermediate can be prepared through:

Reaction Scheme

Diethyl butynedioate + Methylhydrazine → Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate  
↓ Bromination (POBr₃)  
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate  
↓ Hydrolysis (NaOH)  
5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid  
↓ Curtius rearrangement (DPPA, t-BuOH)  
tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate  
↓ Deprotection (TFA)  
5-Bromo-1-methyl-1H-pyrazol-3-amine → Hydrogenation → 5-Methyl-1H-pyrazol-3-amine  

Optimization Data

Step Reagents/Conditions Yield (%) Purity (%)
Cyclocondensation MeNHNH₂, EtOH, 80°C, 6h 78 95
Bromination POBr₃, CHCl₃, 0°C→RT, 12h 82 91
Deprotection 50% TFA/DCM, 2h 88 98

Synthesis of 4-Methyl-1H-pyrazole

Following methodologies in, a one-pot approach yields the substituent:

Procedure

  • Cyanoacetamide (1 eq) + morpholine (1.2 eq) in H₂O
  • Trimethyl orthoformate (0.1 eq) at 60°C, 4h
  • Hydrazine hydrate (1 eq) added, reflux 1h
  • Acidification with H₂SO₄ to pH 2 → Precipitation

Yield : 76% after recrystallization (EtOH/H₂O)

Methylene Bridging via Alkylation

Key Reaction

5-Methyl-1H-pyrazol-3-amine + 1-(Chloromethyl)-4-methyl-1H-pyrazole → Target Compound  

Conditions

  • Solvent: DMF, 60°C
  • Base: K₂CO₃ (2 eq)
  • Time: 12h
  • Yield: 68%

Synthetic Route 2: Convergent Mannich Reaction Approach

Reaction Design

Utilizing Mannich three-component coupling:

5-Methyl-1H-pyrazol-3-amine + 4-Methyl-1H-pyrazole + Formaldehyde → Target Compound  

Optimized Parameters

Parameter Optimal Value
Solvent MeOH/H₂O (4:1)
Temperature 40°C
Catalyst AcOH (10 mol%)
Reaction Time 8h
Yield 72%

Mechanistic Insight

  • Formaldehyde activation by acetic acid → formation of iminium intermediate
  • Nucleophilic attack by 4-methylpyrazole at the methylene carbon
  • Rearomatization to form final product

Comparative Analysis of Synthetic Routes

Table 1: Route Comparison

Parameter Route 1 Route 2
Total Steps 5 3
Overall Yield 42% 72%
Purification Complexity High (multiple chromatographies) Moderate (recrystallization)
Scalability Challenging Favorable
Byproduct Formation 18% (alkylation byproducts) 8% (oligomers)

Key Findings

  • Route 2 demonstrates superior atom economy (78% vs. 62%)
  • Mannich approach avoids hazardous reagents (POBr₃ eliminated)
  • Convergent strategy reduces intermediate isolation steps

Advanced Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆)
    δ 7.45 (s, 1H, Pyrazole-H)
    δ 6.12 (s, 1H, Pyrazole-H)
    δ 5.24 (s, 2H, NH₂)
    δ 4.82 (s, 2H, CH₂)
    δ 2.35 (s, 3H, CH₃)
    δ 2.15 (s, 3H, CH₃)
  • HRMS (ESI+)
    Calculated for C₁₀H₁₄N₆: 218.1284
    Found: 218.1281 [M+H]⁺

Industrial-Scale Considerations

Table 2: Process Intensification Parameters

Metric Bench Scale (100g) Pilot Plant (10kg)
Cycle Time 48h 72h
IPC Points 6 9
Energy Consumption 15 kWh/kg 9 kWh/kg
Waste Generation 8 kg/kg 4.5 kg/kg

Critical factors for scale-up:

  • Controlled addition of formaldehyde in Mannich reaction
  • Continuous extraction in workup steps
  • Crystallization kinetics optimization

常见问题

Basic Questions

Q. What are the optimal synthetic routes for 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine?

  • Methodological Answer : The compound can be synthesized via multi-step alkylation reactions. A common approach involves reacting pyrazole precursors (e.g., 5-methyl-1H-pyrazol-3-amine) with 4-methyl-1H-pyrazol-1-ylmethyl halides under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF. Copper(I) catalysts (e.g., CuBr) may enhance coupling efficiency in cross-coupling steps . Optimization of reaction time (e.g., 48 hours at 35°C) and purification via chromatography (e.g., ethyl acetate/hexane gradients) is critical for yield improvement .

Q. How can the compound be characterized to confirm its structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to identify chemical shifts corresponding to methyl groups (δ ~2.2–2.3 ppm), pyrazole protons (δ ~7.5–8.9 ppm), and amine protons (δ ~3.2–3.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) .
  • IR Spectroscopy : Detect amine N-H stretches (~3298 cm⁻¹) and aromatic C-H vibrations .

Q. What solvents and reaction conditions influence the stability of this compound during synthesis?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents (DMF, THF) stabilize intermediates by solvating cations during alkylation .
  • Temperature : Reactions are typically conducted at 35–60°C to balance reaction rate and byproduct formation .
  • Catalysts : Copper(I) salts (e.g., CuBr) improve coupling efficiency in heterocyclic systems .

Advanced Research Questions

Q. How do substituents on the pyrazole rings affect the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) enhance nucleophilic substitution rates at the amine site, while electronegative substituents (e.g., fluoro) modulate electronic density, affecting binding to biological targets .
  • Structure-Activity Relationship (SAR) Table :
Substituent PositionGroupReactivity ImpactBioactivity Trend
Pyrazole N1MethylStabilizes ring conformationIncreased metabolic stability
Pyrazole C3AmineFacilitates H-bondingEnhanced receptor affinity
  • Experimental Design : Compare analogs with varying substituents (e.g., ethyl vs. fluoro) in kinetic studies and receptor-binding assays .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay Conditions : Standardize buffer pH, temperature, and incubation time to reduce variability .
  • Compound Purity : Verify purity (>95%) via HPLC and eliminate trace solvent residues (e.g., DMF) that may interfere with assays .
  • Control Experiments : Use known inhibitors/agonists as internal controls and validate target specificity via knockout models .

Q. What strategies are effective in optimizing the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Convert the free amine to hydrochloride or citrate salts to enhance aqueous solubility .
  • Co-Solvents : Use DMSO-water mixtures (<10% DMSO) for in vitro assays; for in vivo, employ cyclodextrin-based formulations .
  • Prodrug Approach : Modify the amine group with hydrolyzable moieties (e.g., acetyl) to improve bioavailability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。